molecular formula C11H23ClN2O2 B3105198 (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride CAS No. 1523541-79-8

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Cat. No.: B3105198
CAS No.: 1523541-79-8
M. Wt: 250.76
InChI Key: TWALJKZSNHQOBH-OULXEKPRSA-N
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Description

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride has several scientific research applications, including:

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, “(2R,5S)-2,5-dimethylpyrrolidine hydrochloride” has a GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride typically involves the protection of the piperazine ring with a Boc group, followed by the introduction of methyl groups at the 2 and 5 positions. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperazine moiety, which can then participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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